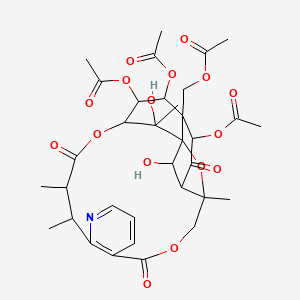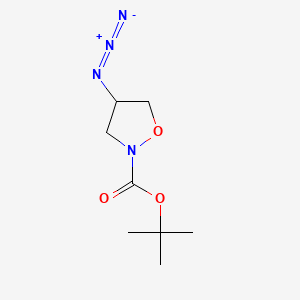
4,6-dimethyl-N-(6-(piperidin-4-yl)pyridin-2-yl)pyrimidin-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-N-(6-(piperidin-4-yl)pyridin-2-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include pyridine derivatives, piperidine, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-N-(6-(piperidin-4-yl)pyridin-2-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4,6-Dimethyl-N-(6-(piperidin-4-yl)pyridin-2-yl)pyrimidin-2-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-(6-(piperidin-4-yl)pyridin-2-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-N-(6-piperidin-4-ylpyridin-3-yl)pyrimidin-2-amine: A closely related compound with similar structural features.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another compound with a piperidine ring, used in different applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research .
Properties
Molecular Formula |
C16H23Cl2N5 |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
4,6-dimethyl-N-(6-piperidin-4-ylpyridin-2-yl)pyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C16H21N5.2ClH/c1-11-10-12(2)19-16(18-11)21-15-5-3-4-14(20-15)13-6-8-17-9-7-13;;/h3-5,10,13,17H,6-9H2,1-2H3,(H,18,19,20,21);2*1H |
InChI Key |
GHPZOESSRCHURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC(=N2)C3CCNCC3)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2S)-3-Oxo-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]amino}propanoic acid](/img/structure/B12306812.png)

![6,6'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2,2'-bipyridyl](/img/structure/B12306841.png)



![Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate](/img/structure/B12306859.png)
![6-Amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride](/img/structure/B12306866.png)

![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B12306879.png)
![rac-(3aR,6aS)-1'-methyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis](/img/structure/B12306889.png)
![3,4,5'-Trihydroxy-5'-methyl-2,3'-spirobi[tetrahydrofuran]](/img/structure/B12306890.png)
![6-(Piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B12306910.png)

